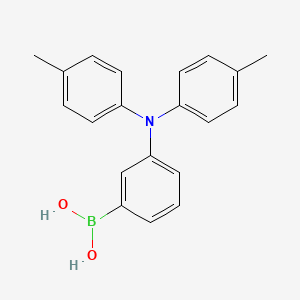

(3-(Di-p-tolylamino)phenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

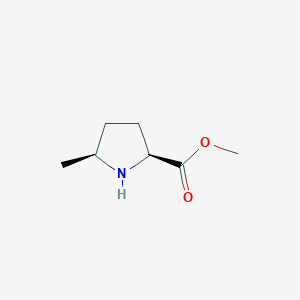

“(3-(Di-p-tolylamino)phenyl)boronic acid”, also known as DTPB, is an important chemical compound that has gained significant attention in recent years due to its potential applications in various scientific and industrial fields. It has a molecular weight of 317.2 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C20H20BNO2/c1-15-6-10-18(11-7-15)22(19-12-8-16(2)9-13-19)20-5-3-4-17(14-20)21(23)24/h3-14,23-24H,1-2H3 . This indicates that the molecule consists of 20 carbon atoms, 20 hydrogen atoms, 1 boron atom, 1 nitrogen atom, and 2 oxygen atoms.Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a boiling point of 525.5±60.0C at 760 mmHg . The compound should be stored in an inert atmosphere at 2-8C .Aplicaciones Científicas De Investigación

Sugar Binding and Recognition

Carbohydrate Binding : Boronic acids, similar to (3-(Di-p-tolylamino)phenyl)boronic acid, have been found effective in binding carbohydrates. They show a notable ability to complex model glycopyranosides under physiologically relevant conditions, which is significant for designing receptors and sensors for cell-surface glycoconjugates (Dowlut & Hall, 2006).

Saccharide Recognition : Phenyl boronic acids have been used to modulate the photoluminescence of single-walled carbon nanotubes in response to saccharide binding. This research demonstrates the relationship between the structure of boronic acids and their quantum yield, indicating potential applications in saccharide recognition (Mu et al., 2012).

Chemical Properties and Reactivity

- Reactivity with Diols : Studies have explored the reactivity of phenylboronic and other boronic acids with diols like propylene glycol and 2,2'-biphenol. The findings contrast previous assumptions about the reactivity of boronic acid and its ion forms, offering new insights into their chemical behavior (Watanabe et al., 2013).

Sensor Development and Analytical Applications

Holographic Analysis for L-lactate : Boronic acids have been incorporated into hydrogels to create holographic sensors for L-lactate, with potential applications in medical diagnostics and biochemistry (Sartain et al., 2008).

Fluorescence Sensitivity to D-Fructose : Research on monoboronic acids has shown fluorescence quenching for D-fructose, indicating their potential as sensors for specific sugars in aqueous solutions (Zhang et al., 2014).

NMR Spectroscopy for Structural Analysis : 11B NMR spectroscopy has been used to analyze the acidity and reactivity of phenyl boronic acids, providing valuable information for the development of sensors and diagnostic tools (Valenzuela et al., 2022).

Binding Profile with N-acetylneuraminic acid : The binding profile of borates with N-acetylneuraminic acid suggests their potential application in recognizing glycosylated components on biological membranes, relevant in medical diagnostics (Otsuka et al., 2003).

Liquid Organic Membrane Mediation : Boronic acids have been used to facilitate the transport of glycosides through liquid organic membranes, indicating applications in chemical separations and analytical chemistry (Morin et al., 1994).

Fluorescent Sensor for Sugars and Nucleosides : A fluorescent boronic acid sensor has been developed to detect sugars and nucleosides, which could have applications in clinical diagnostics (Elfeky, 2011).

Safety and Hazards

“(3-(Di-p-tolylamino)phenyl)boronic acid” is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed . Safety precautions include avoiding contact with skin and eyes, and not eating, drinking, or smoking when using this product .

Mecanismo De Acción

Target of Action

The primary target of (3-(Di-p-tolylamino)phenyl)boronic acid, hereafter referred to as the compound, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new Pd–C bonds .

Biochemical Pathways

The compound plays a significant role in the SM coupling reaction , which involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s interaction with its targets affects this pathway, leading to the formation of new carbon-carbon bonds .

Pharmacokinetics

The compound exhibits high gastrointestinal absorption and is BBB permeant . The compound’s skin permeation is low, with a Log Kp of -4.83 cm/s . Its lipophilicity is moderate, with a consensus Log Po/w of 2.78 . These properties impact the compound’s bioavailability.

Result of Action

The compound’s action results in the formation of new carbon-carbon bonds through the SM coupling reaction . This leads to the creation of new organic compounds, expanding the possibilities for chemical synthesis .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors. For instance, the SM coupling reaction, in which the compound plays a crucial role, benefits from exceptionally mild and functional group tolerant reaction conditions . Furthermore, the compound is relatively stable, readily prepared, and generally environmentally benign , making it suitable for use under a variety of conditions.

Propiedades

IUPAC Name |

[3-(4-methyl-N-(4-methylphenyl)anilino)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BNO2/c1-15-6-10-18(11-7-15)22(19-12-8-16(2)9-13-19)20-5-3-4-17(14-20)21(23)24/h3-14,23-24H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISBNIQSSKGQSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluoro-3-methylphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2400988.png)

![1-{4,6-Dimethylpyrazolo[1,5-A]pyrazin-2-YL}ethanone](/img/structure/B2400991.png)

![4-(dimethylsulfamoyl)-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2400993.png)

![1-(2-hydroxyethyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2400996.png)

![3-[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2400998.png)

![5-[(4-Tert-butylbenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2401004.png)

![4-[(Z)-2-(4-methoxyphenyl)ethenyl]-1-methylquinolinium iodide](/img/structure/B2401005.png)

![3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2401006.png)